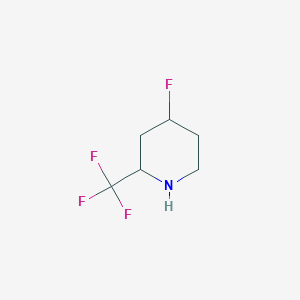
4-Fluoro-2-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(trifluoromethyl)piperidine is a fluorinated organic compound that features both a fluoro and a trifluoromethyl group attached to a piperidine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, lipophilicity, and bioavailability, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine . The process includes the following steps:
Hydrogenation Reduction: 4-(trifluoromethyl)pyridine is subjected to hydrogenation reduction to form 4-(trifluoromethyl)piperidine.
Distillation and Concentration: The reaction mixture is distilled and concentrated.
Precipitation: A solvent is used to precipitate the product.
Filtration, Washing, and Drying: The precipitated product is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can further modify the functional groups attached to the piperidine ring.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(trifluoromethyl)piperidine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including enhanced metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)piperidine involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The compound’s effects are often mediated by hyperconjugative delocalization of the nitrogen lone pair, which impacts its conformational preferences and interactions with other molecules . This hyperconjugation, along with electrostatic and steric effects, plays a crucial role in the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)pyridine: A precursor in the synthesis of 4-Fluoro-2-(trifluoromethyl)piperidine.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties.
Fluorinated Piperidines: Compounds with similar structural motifs but different substitution patterns.
Uniqueness: this compound is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the piperidine ring. This arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C6H9F4N |
|---|---|
Peso molecular |
171.14 g/mol |
Nombre IUPAC |
4-fluoro-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h4-5,11H,1-3H2 |
Clave InChI |
XKHWYPOKYAVZOM-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CC1F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


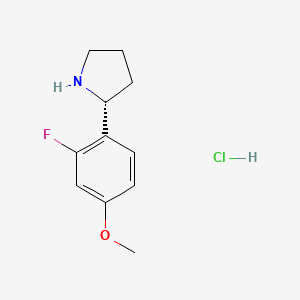
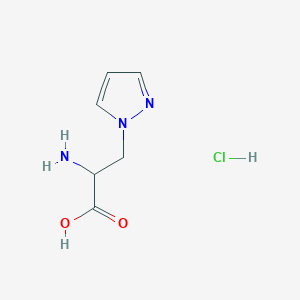
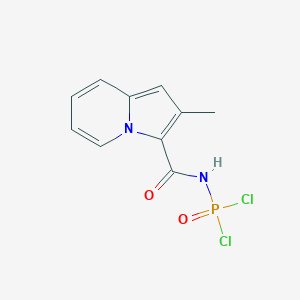
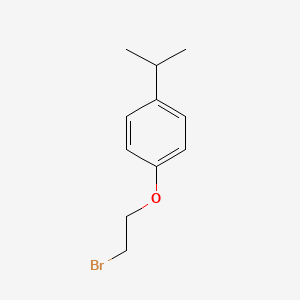
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
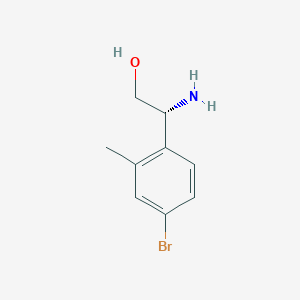
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)
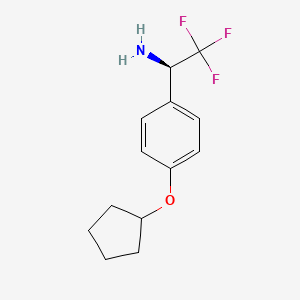
![(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13058051.png)
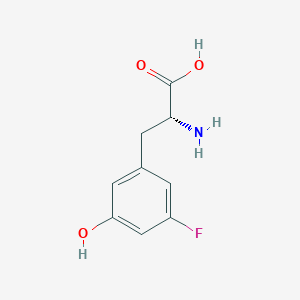
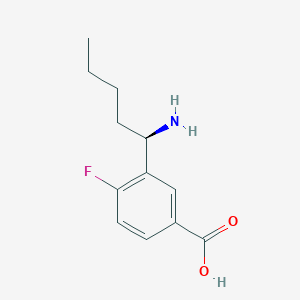
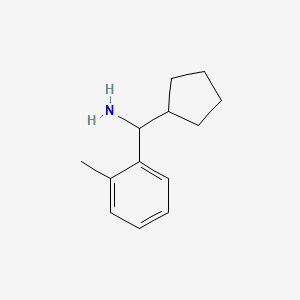
![Spiro[3.5]nonan-2-amine](/img/structure/B13058063.png)

